![molecular formula C11H12Br2O B14637684 Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- CAS No. 55027-60-6](/img/structure/B14637684.png)
Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-: is an organic compound with the molecular formula C11H12Br2O. It is a derivative of benzene, where a [(2,2-dibromocyclopropyl)methoxy]methyl group is attached to the benzene ring. This compound is known for its unique chemical structure, which combines the aromatic stability of benzene with the reactivity of the dibromocyclopropyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- typically involves the following steps:
Formation of the Dibromocyclopropyl Group: The dibromocyclopropyl group can be synthesized through the bromination of cyclopropane using bromine in the presence of a catalyst.
Attachment to Benzene: The [(2,2-dibromocyclopropyl)methoxy]methyl group is then attached to the benzene ring through a nucleophilic substitution reaction. This involves the reaction of benzyl alcohol with the dibromocyclopropyl group in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- can undergo oxidation reactions, where the dibromocyclopropyl group is oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dibromocyclopropyl group to a cyclopropyl group by removing the bromine atoms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropyl derivatives.
Substitution: Substituted benzene derivatives.
科学的研究の応用
Chemistry: Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of dibromocyclopropyl groups on
特性
CAS番号 |
55027-60-6 |
|---|---|
分子式 |
C11H12Br2O |
分子量 |
320.02 g/mol |
IUPAC名 |
(2,2-dibromocyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C11H12Br2O/c12-11(13)6-10(11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChIキー |
CWJFTTWZUCVIAK-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Br)Br)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
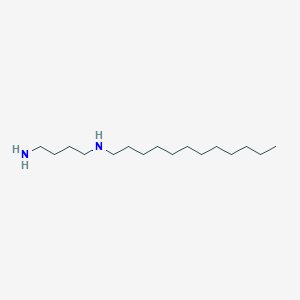
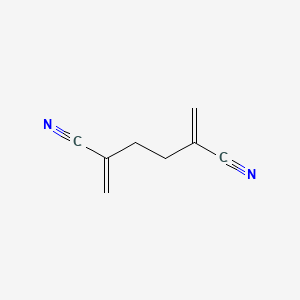
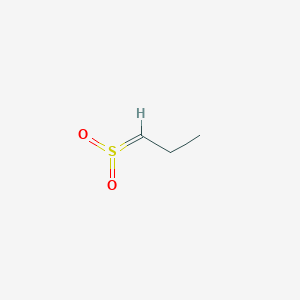
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
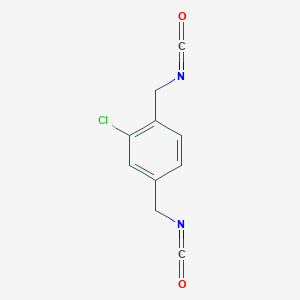
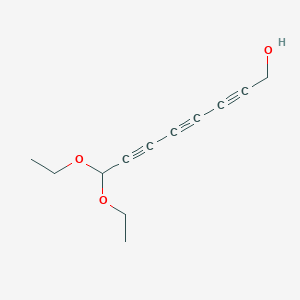
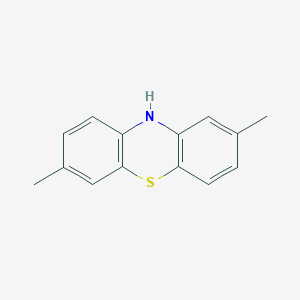
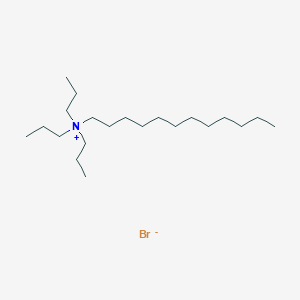
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
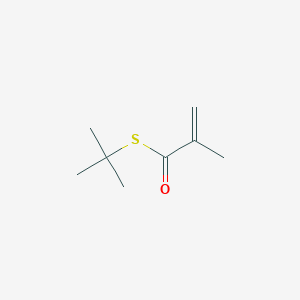
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
